molecular formula C21H24Cl2N6O B2853534 N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179440-64-2

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2853534
CAS No.: 1179440-64-2
M. Wt: 447.36
InChI Key: JJSDICOAIJBFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6O and its molecular weight is 447.36. The purity is usually 95%.
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Biological Activity

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C21H24ClN6O
  • Molecular Weight : 447.36 g/mol
  • IUPAC Name : 2-N-(3-chloro-4-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine; hydrochloride

Physical Properties

PropertyValue
Purity≥ 95%
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study conducted by Zhang et al. (2022) demonstrated that this compound inhibits cell proliferation in various cancer cell lines through the modulation of key signaling pathways such as PI3K/Akt and mTOR.

Case Study: In Vitro Efficacy

In vitro assays revealed that this compound has an IC50 value of 6.6 μM against DDX3X helicase, which is implicated in cancer cell proliferation. The study showed a dose-dependent inhibition of ATPase activity in cancer cells treated with the compound .

Antiviral Activity

The antiviral potential of this compound has also been explored. A recent investigation highlighted its inhibitory effect on SARS-CoV-2 by targeting the DDX3X helicase, a crucial enzyme for viral replication. The compound was shown to possess good water solubility and favorable pharmacokinetic properties .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes like DDX3X, inhibiting their activity and thus blocking pathways essential for cancer cell survival and viral replication.
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in tumor cells through intrinsic pathways.

Medicinal Chemistry

This compound serves as a lead structure for developing novel therapeutic agents targeting various diseases. Its unique triazine scaffold allows for extensive modifications to enhance efficacy and selectivity.

Future Directions

Ongoing research aims to optimize the structure of this compound to improve its biological activity and reduce potential side effects. Investigations into combination therapies with existing chemotherapeutics are also being explored to enhance overall treatment efficacy.

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O.ClH/c1-14-3-6-16(7-4-14)23-19-25-20(24-17-8-5-15(2)18(22)13-17)27-21(26-19)28-9-11-29-12-10-28;/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSDICOAIJBFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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